![molecular formula C28H19IN4O B12461702 2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)
2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methylphenyl group, and a triazatetracyclic core
Vorbereitungsmethoden
The synthesis of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide typically involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions include the use of solvents such as THF (tetrahydrofuran) and catalysts like zinc and TiCl4 (titanium tetrachloride) . The compound is then characterized using various spectroscopic techniques, including IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and GC-MS (gas chromatography-mass spectrometry) .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form various iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, leading to the formation of different amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide include:
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide lies in its specific iodine and methylphenyl substitutions, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C28H19IN4O |
|---|---|
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
2-iodo-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]benzamide |
InChI |
InChI=1S/C28H19IN4O/c1-17-10-12-18(13-11-17)26-20-6-2-3-7-21(20)27-31-24-16-19(14-15-25(24)33(27)32-26)30-28(34)22-8-4-5-9-23(22)29/h2-16H,1H3,(H,30,34) |
InChI-Schlüssel |
NLYAJEILKQIEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5I)N=C3C6=CC=CC=C62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


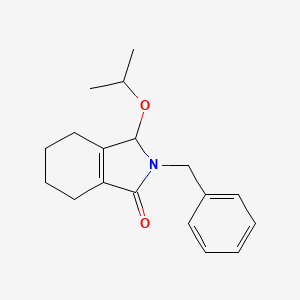
![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)
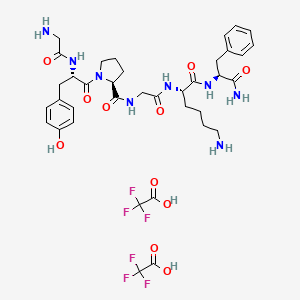
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)
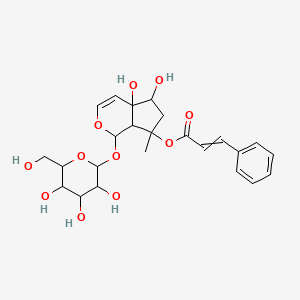
![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)
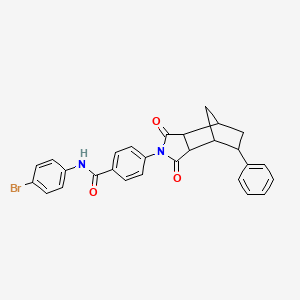
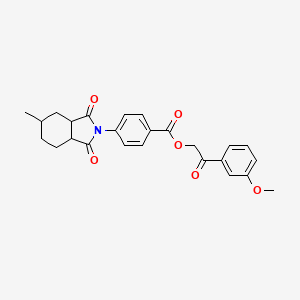
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12461665.png)
![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
![N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12461687.png)
